2,6-Bis(trifluoroacetyl)hydroquinone
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Overview
Description
2,6-Bis(trifluoroacetyl)hydroquinone is a chemical compound with the molecular formula C10H4F6O4 It is a derivative of hydroquinone, where two trifluoroacetyl groups are attached to the 2 and 6 positions of the hydroquinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoroacetyl)hydroquinone typically involves the reaction of hydroquinone with trifluoroacetic anhydride in the presence of an acidic catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalyst: Acidic catalysts such as sulfuric acid or trifluoroacetic acid are employed to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(trifluoroacetyl)hydroquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to hydroquinone derivatives.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction results in hydroquinone derivatives.
Scientific Research Applications
2,6-Bis(trifluoroacetyl)hydroquinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of skin disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(trifluoroacetyl)hydroquinone involves its interaction with various molecular targets and pathways. The compound can undergo redox cycling, generating reactive oxygen species that can affect cellular processes. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Hydroquinone: The parent compound, hydroquinone, lacks the trifluoroacetyl groups but shares similar redox properties.
2,5-Bis(trifluoroacetyl)hydroquinone: A structural isomer with trifluoroacetyl groups at the 2 and 5 positions.
2,6-Dimethoxyhydroquinone: A derivative with methoxy groups instead of trifluoroacetyl groups.
Uniqueness
2,6-Bis(trifluoroacetyl)hydroquinone is unique due to the presence of trifluoroacetyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H4F6O4 |
---|---|
Molecular Weight |
302.13 g/mol |
IUPAC Name |
1-[2,5-dihydroxy-3-(2,2,2-trifluoroacetyl)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H4F6O4/c11-9(12,13)7(19)4-1-3(17)2-5(6(4)18)8(20)10(14,15)16/h1-2,17-18H |
InChI Key |
FCUBPZYDWXLTFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)C(F)(F)F)O)C(=O)C(F)(F)F)O |
Origin of Product |
United States |
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